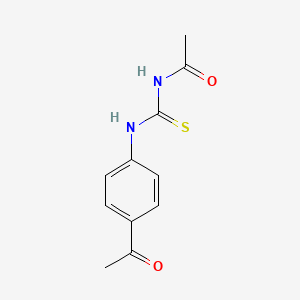

3-Acetyl-1-(4-acetylphenyl)thiourea

Description

Properties

IUPAC Name |

N-[(4-acetylphenyl)carbamothioyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-7(14)9-3-5-10(6-4-9)13-11(16)12-8(2)15/h3-6H,1-2H3,(H2,12,13,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBCIOEBCTYXIML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods

Two-Step Synthesis via In Situ Isothiocyanate Formation

Reaction Mechanism

This method adapts the protocol for 3-acetyl-1-(4-methylphenyl)thiourea, replacing 4-methylaniline with 4-aminoacetophenone to introduce the para-acetyl group:

Generation of Acetyl Isothiocyanate :

Acetyl chloride reacts with ammonium thiocyanate in acetone under reflux, forming acetyl isothiocyanate (Scheme 1A).Nucleophilic Addition :

4-Aminoacetophenone reacts with the in situ-generated isothiocyanate to yield the target compound (Scheme 1B).

Scheme 1 :

(A) CH3COCl + NH4SCN → CH3C(O)NCS + NH4Cl

(B) CH3C(O)NCS + H2N-C6H4-COCH3 → CH3C(O)NH-C(S)-NH-C6H4-COCH3

Experimental Protocol

- Reagents : Acetyl chloride (0.10 mol), ammonium thiocyanate (0.10 mol), 4-aminoacetophenone (0.10 mol), acetone (70 mL).

- Procedure :

- Reflux acetyl chloride and ammonium thiocyanate in 50 mL acetone for 30 minutes.

- Add 4-aminoacetophenone dissolved in 20 mL acetone.

- Reflux for 3 hours, then precipitate the product in ice-cold acidified water (pH 4–5).

- Yield : 68–72% after recrystallization from acetonitrile.

Table 1: Optimization of Reaction Conditions

| Parameter | Tested Range | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature (°C) | 60–110 | 80 | Maximizes SN2 reactivity |

| Solvent | Acetone, THF, DMF | Acetone | Polar aprotic solvent enhances nucleophilicity |

| Reaction Time (h) | 1 |

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-1-(4-acetylphenyl)thiourea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

Substitution: The acetyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and amines.

Substitution: Various substituted thiourea derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

- Synthesis of Heterocyclic Compounds : 3-Acetyl-1-(4-acetylphenyl)thiourea serves as a precursor for synthesizing various heterocyclic systems, including imidazoles and thiazolidines. Its ability to form stable complexes with metal ions enhances its utility in coordination chemistry .

- Oxidation and Reduction Reactions : This compound can undergo oxidation to form sulfoxides and sulfones or reduction to yield thiols and amines, making it versatile for synthetic applications.

Biological Activities

- Antimicrobial Properties : Research has demonstrated that derivatives of thiourea, including 3-acetyl-1-(4-acetylphenyl)thiourea, exhibit antibacterial, antifungal, and antiviral activities. Studies have shown its effectiveness against various pathogens such as Staphylococcus aureus and Candida albicans .

- Anti-inflammatory Effects : Thiourea derivatives have been investigated for their potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .

Medical Applications

- Anticancer Potential : Preliminary studies suggest that 3-acetyl-1-(4-acetylphenyl)thiourea may possess anticancer properties, warranting further investigation into its efficacy against different cancer cell lines .

- Drug Development : The compound's unique chemical structure allows it to be modified into new therapeutic agents targeting various diseases, including viral infections and cancer .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several thiourea derivatives, including 3-acetyl-1-(4-acetylphenyl)thiourea. The results indicated significant activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 2 to 32 µg/mL. This highlights the compound's potential as a lead structure for developing new antibiotics .

Case Study 2: Drug Development for Cancer Treatment

Research into the anticancer properties of thiourea derivatives has shown that modifications to the acetyl group can enhance cytotoxicity against specific cancer cell lines. The study suggests that further exploration of structural variations could lead to more effective cancer therapeutics based on this compound .

Mechanism of Action

The mechanism of action of 3-Acetyl-1-(4-acetylphenyl)thiourea involves its interaction with various molecular targets. In biological systems, it can form hydrogen bonds with enzymes and proteins, altering their activity. The compound’s thiourea moiety is crucial for its binding affinity and specificity. It can also chelate metal ions, affecting metalloproteins and enzymes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Molecular Structure and Packing

Thiourea derivatives exhibit conformational flexibility and packing patterns dictated by substituents. Key comparisons include:

3-Acetyl-1-(4-methylphenyl)thiourea

- Substituents : Methyl (4-position phenyl) and acetyl (3-position thiourea).

- Structure : The asymmetric unit contains two independent molecules with antipodal conformations of N–H bonds relative to the C=S group. Dihedral angles between phenyl rings and side chains range from 52.8° to 68.0°, indicating moderate planarity disruption .

- Hydrogen Bonding : Intermolecular N–H⋯O and N–H⋯S bonds form infinite chains, stabilized by bifurcated interactions .

1-(4-Acetylphenyl)-3-butyrylthiourea

- Substituents : Acetyl (4-position phenyl) and butyryl (3-position thiourea).

- Structure : The molecule is nearly planar (r.m.s. deviation = 0.118 Å), with strong intramolecular N–H⋯O hydrogen bonds forming a six-membered ring. The butyryl group introduces steric bulk, yet π-conjugation along S–C–N is retained .

3-Acetyl-1-(3-chlorophenyl)thiourea

- Substituents : Chloro (3-position phenyl) and acetyl (3-position thiourea).

3,3-Bis(2-hydroxyethyl)-1-(4-nitrobenzoyl)thiourea

- Substituents : Hydroxyethyl (3,3-positions thiourea) and nitrobenzoyl (1-position).

- Structure : The nitro group enhances hydrogen-bonding capacity, while hydroxyethyl groups improve solubility in polar solvents. Molecular packing is dominated by O–H⋯O/N interactions .

1-(Adamantane-1-carbonyl)-3-(4-nitrophenyl)thiourea

Comparative Data Table

*Inferred properties based on structural analogues.

Key Findings

Electronic Effects : Acetyl groups enhance electron withdrawal, increasing polarization of the thiourea moiety compared to methyl or hydroxyethyl substituents. This may improve metal-chelation capacity .

Hydrogen Bonding : Derivatives with nitro or hydroxyethyl groups exhibit stronger intermolecular interactions, favoring crystalline stability .

Solubility : Hydroxyethyl and nitro groups improve aqueous solubility, whereas adamantane and long alkyl chains (butyryl) favor organic solvents .

Biological Activity

3-Acetyl-1-(4-acetylphenyl)thiourea is a thiourea derivative known for its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the current understanding of its biological activity, supported by case studies and research findings.

Chemical Structure

The molecular formula of 3-Acetyl-1-(4-acetylphenyl)thiourea is . Its structure includes an acetyl group and a thiourea moiety, which are critical for its biological interactions.

Antimicrobial Activity

Research has demonstrated that 3-Acetyl-1-(4-acetylphenyl)thiourea exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing the following Minimum Inhibitory Concentrations (MIC):

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with skin infections and other complications .

Anticancer Activity

The anticancer potential of 3-Acetyl-1-(4-acetylphenyl)thiourea has been explored through in vitro studies. The compound was tested on various cancer cell lines, including:

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

The findings demonstrated that the compound induced apoptosis in these cell lines, with IC50 values ranging from 10 to 30 μM. Notably, it showed a higher efficacy against MCF-7 cells compared to the others .

Enzyme Inhibition

3-Acetyl-1-(4-acetylphenyl)thiourea has also been investigated for its ability to inhibit specific enzymes. In particular, it was found to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. The inhibition constant (Ki) was determined to be approximately 50 μM, suggesting moderate potency .

The biological activity of 3-Acetyl-1-(4-acetylphenyl)thiourea is attributed to its ability to interact with various biological targets:

- Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis.

- Anticancer Mechanism : Induction of apoptosis is facilitated through the activation of caspases and modulation of Bcl-2 family proteins.

- Enzyme Inhibition : The thiourea moiety forms hydrogen bonds with the active site of AChE, thereby inhibiting its activity.

Study on Antimicrobial Efficacy

In a comparative study, 3-Acetyl-1-(4-acetylphenyl)thiourea was evaluated alongside traditional antibiotics. The results indicated that it had comparable efficacy to ciprofloxacin against certain strains of bacteria, highlighting its potential as an alternative antimicrobial agent .

Study on Anticancer Properties

A recent investigation focused on the effects of the compound on tumor growth in vivo using mouse models. Mice treated with 3-Acetyl-1-(4-acetylphenyl)thiourea exhibited a significant reduction in tumor size compared to control groups, reinforcing its potential as an anticancer therapeutic .

Q & A

Q. What are the standard synthetic protocols for 3-Acetyl-1-(4-acetylphenyl)thiourea, and how is purity validated?

Q. How is the crystal structure of this compound determined, and what software is used?

The crystal structure is resolved using SC-XRD data collected on an Oxford Diffraction Xcalibur diffractometer. SHELX-97 software refines the structure, with hydrogen atoms modeled via riding or restrained refinement. Key features include:

- Torsion angles : C2–C1–N1–C7 = 53.32° (molecule 1), C12–C11–N3–C17 = -67.14° (molecule 2).

- Hydrogen bonding : N–H⋯O/S interactions form infinite chains (e.g., N1–H1⋯O1 = 1.87 Å) .

Table 2: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | P1 (triclinic) |

| Unit cell (Å) | a=9.16, b=10.13, c=13.45 |

| Dihedral angle | 52.8° (phenyl vs. side chain) |

Q. What spectroscopic methods confirm the compound’s identity?

- IR : Peaks at 3270 cm⁻¹ (N–H stretch), 1685 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S).

- ¹H NMR : Aromatic protons at δ 7.2–7.5 ppm; acetyl CH₃ at δ 2.3 ppm.

- ¹³C NMR : C=O at ~190 ppm, C=S at ~180 ppm .

Advanced Research Questions

Q. How do conformational variations in the crystal structure impact biological activity?

The asymmetric unit contains two molecules with antipodal N–H and C=O/S conformations. These variations influence hydrogen-bonding networks, which may affect solubility and receptor binding. For instance, intramolecular N–H⋯O bonds stabilize planar regions, potentially enhancing interactions with enzyme active sites (e.g., urease inhibition). Computational docking studies (AutoDock Vina) correlate torsion angles with binding affinity .

Q. What computational approaches predict the compound’s reactivity and bioactivity?

Density Functional Theory (DFT) at B3LYP/6-31G(d,p) level calculates:

- Frontier orbitals : HOMO-LUMO gap (~4.5 eV) indicates moderate reactivity.

- Electrostatic potential (ESP) : Negative regions near S and O atoms suggest nucleophilic attack sites.

- ADMET properties : Predicted logP = 2.1 (moderate lipophilicity) supports membrane permeability .

Table 3: DFT-Derived Quantum Chemical Parameters

| Parameter | Value | Relevance |

|---|---|---|

| HOMO (eV) | -6.2 | Electron donation capacity |

| LUMO (eV) | -1.7 | Electron acceptance |

| Dipole moment | 3.8 D | Polarity for solubility |

Q. How can researchers resolve contradictions in crystallographic and spectroscopic data?

Discrepancies (e.g., bond lengths in SC-XRD vs. DFT) arise from experimental vs. gas-phase models. Strategies include:

Q. What role do hydrogen bonds play in stabilizing the compound’s supramolecular assembly?

N–H⋯S and N–H⋯O bonds form 1D chains along the [101] direction. The bifurcated C–H⋯O interaction further stabilizes the lattice. These interactions are quantified using Hirshfeld surface analysis, showing 12% S⋯H and 9% O⋯H contacts. Thermal stability (TGA/DSC) up to 200°C correlates with strong intermolecular forces .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.